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Compound of Interest

2-(1H-imidazol-1-
Compound Name:

ylmethyl)cycloheptanone
CAS No.: 1142202-13-8

Cat. No.: B1359971

Get Quote

Introduction & Mechanism

CAS 1142202-13-8 is an imidazole-cycloheptanone derivative.[1][2] In drug discovery, this
scaffold serves as a key building block for Type I/1l kinase inhibitors targeting the MAPK
signaling pathway, specifically B-Raf (v-Raf murine sarcoma viral oncogene homolog B).[1]

e Primary Target: B-Raf Kinase (specifically the constitutively active V6OOE mutant, common in
melanomas).[1]

o Mechanism of Action: ATP-competitive inhibition.[1] The imidazole moiety typically interacts
with the hinge region of the kinase ATP-binding pocket or coordinates with catalytic metal
ions, while the cycloheptanone ring occupies the hydrophobic back-pocket, enforcing
selectivity.[1]

+ Off-Target Considerations: Due to the imidazole group, this compound may also exhibit
inhibitory activity against heme-containing enzymes (e.g., CYP450 isozymes like CYP11B2
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or CYP3A4).[1] It is recommended to run a secondary counter-screen against CYP450s to
distinguish kinase selectivity from general heme coordination.[1]

Assay Principle: TR-FRET Kinase Cascade

To accurately measure inhibition, we utilize a Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) assay.[1] This homogeneous method is superior to radiometric assays for
screening fragments like CAS 1142202-13-8 because it is robust against the high compound
concentrations often required for lower-affinity intermediates.[1]

The Cascade:

e Enzyme: Recombinant B-Raf (V600E).[1]

e Substrate: Inactive MEK1 (MAP2K1) kinase (unphosphorylated).
» Reaction: B-Raf transfers

-phosphate from ATP to MEK1.[1]

o Detection: A Europium (Eu)-labeled anti-phospho-MEK antibody binds the product.[1] A
FRET signal is generated upon binding, proportional to kinase activity.[1]

Experimental Protocol
A. Materials & Reagents
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Component Specification Storage

CAS 1142202-13-8 (>95%
Test Compound -20°C (Powder)

purity)

Human B-Raf (V600E),
Enzyme ) -80°C
recombinant

Inactive MEK1 (full length), 1
Substrate -80°C
UM stock

ATP Ultra-pure ATP (10 mM stock) -20°C

_ Eu-labeled Anti-phospho-
Detection Ab 4°C
MEK1/2 (Ser217/221)

50 mM HEPES pH 7.5, 10 mM

Assay Buffer MgClz, 1 mM EGTA, 0.01% 4°C
Brij-35

Reducing Agent DTT (1 M stock) -20°C
384-well Low Volume White

Plate ) RT
ProxiPlate

B. Compound Preparation[1][2][3]

o Stock Solution: Dissolve CAS 1142202-13-8 in 100% DMSO to a concentration of 10 mM.
Vortex for 1 minute to ensure complete solubilization.

o Serial Dilution: Prepare a 10-point dose-response curve in DMSO (3-fold dilutions).

 Intermediate Dilution: Dilute compound 1:100 into Assay Buffer to yield a 1% DMSO working
solution (100x final assay concentration).

o Note: Imidazole fragments often have IC50s in the micromolar range.[1] Ensure the top
concentration is at least 100 pM.[1]

C. Assay Procedure (Step-by-Step)

Step 1: Enzyme/Substrate Mix Preparation (2X)
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e Thaw B-Raf (V600E) and MEK1 on ice.[1]
e Dilute B-Raf to 0.2 nM and MEK1 to 200 nM in Assay Buffer supplemented with 2 mM DTT.
o Keeponice.[1]
Step 2: ATP Mix Preparation (2X)
e Dilute ATP to 20 uM (approx.[1]
) in Assay Buffer.[1]

Step 3: Reaction Initiation

Dispense 2.5 pL of the Compound Working Solution (from Section B) into the 384-well plate.
[1][3]

Add 5 L of the Enzyme/Substrate Mix (2X).

Pre-incubation: Centrifuge plate at 1000 x g for 30s. Incubate for 15 minutes at 25°C to allow
compound-enzyme binding.

Add 2.5 pL of the ATP Mix (2X) to start the reaction.[1]

o Final Volume: 10 pL.

o Final Concentrations: 0.1 nM B-Raf, 100 nM MEK1, 10 uM ATP, 0.25% DMSO.[1]
Step 4: Incubation

o Seal the plate and incubate for 60 minutes at Room Temperature (25°C).

Step 5: Detection

» Prepare Detection Buffer containing EDTA (20 mM) and Eu-Anti-pMEK antibody (2 nM).[1]
The EDTA stops the kinase reaction by chelating

[1]
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e Add 10 pL of Detection Buffer to all wells.[1]

¢ Incubate for 60 minutes at Room Temperature (protected from light).

Step 6: Data Acquisition

o Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1]
o Excitation: 337 nm (Laser) or 340 nm (Flash lamp).[1]
o Emission 1 (Donor): 615 nm (Europium).[1]
o Emission 2 (Acceptor): 665 nm (APC/Cy5).[1]

» Calculate the TR-FRET Ratio:

1]

Data Analysis & Validation
Calculation of IC50

e Normalize Data: Convert FRET ratios to % Inhibition using controls.
[1]
o Max Signal (0% Inh): DMSO only (Enzyme + Substrate + ATP).[1]

o Min Signal (100% Inh): No Enzyme control or excess reference inhibitor (e.g.,
Vemurafenib 10 pM).[1]

» Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope) using GraphPad Prism
or XLfit.[1]

[1]

Quality Control Criteria

e Z' Factor: Must be > 0.5 for the assay to be considered robust.[1]
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o Reference Standard: Run Vemurafenib (PLX4032) as a positive control.[1] Expected IC50:
~30-100 nM.[1]

o Solubility Check: If the curve plateaus below 100% inhibition, check for compound
precipitation (common with fragment libraries).[1]

Pathway & Workflow Visualization
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Caption: Schematic of the B-Raf Kinase Cascade Assay. The inhibitor (CAS 1142202-13-8)
blocks the phosphorylation of MEK1 by B-Raf V600E.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: B-Raf Kinase Inhibition Profiling for
Imidazole Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359971/docs#application-note-b-raf-kinase-
inhibition-profiling-for-imidazole-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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